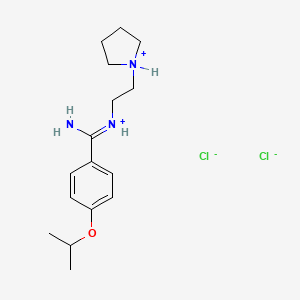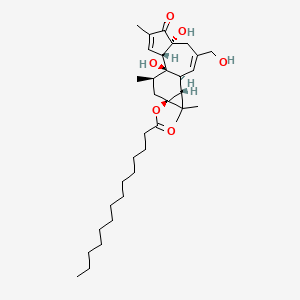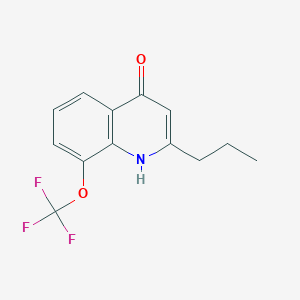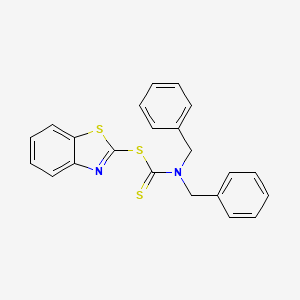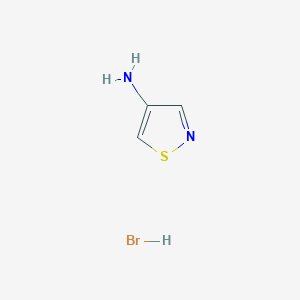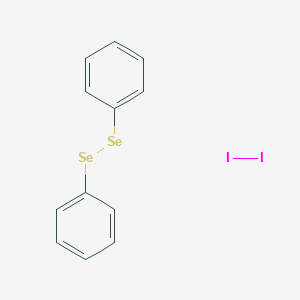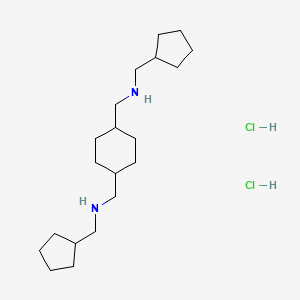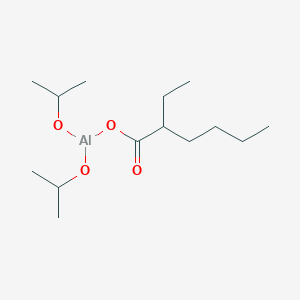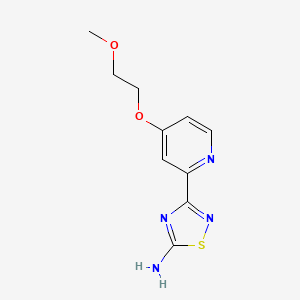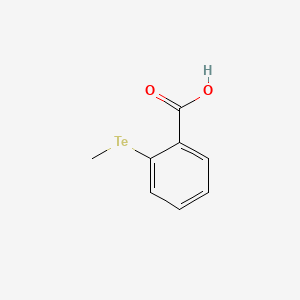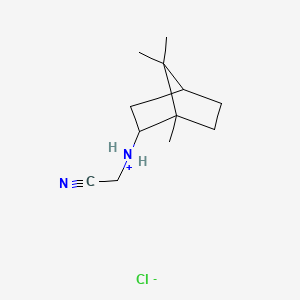
(+-)-endo-(2-Bornylamino)acetonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-endo-(2-Bornylamino)acetonitrile hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bornyl group attached to an aminoacetonitrile moiety, forming a hydrochloride salt. The bornyl group, derived from camphor, imparts specific stereochemical properties to the compound, making it a subject of study in stereochemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-(2-Bornylamino)acetonitrile hydrochloride typically involves the reaction of bornylamine with acetonitrile under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by purification steps to isolate the desired product. The reaction conditions often involve controlled temperatures and pH levels to ensure the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (±)-endo-(2-Bornylamino)acetonitrile hydrochloride may involve large-scale synthesis using batch or continuous flow reactors. The process would include the optimization of reaction parameters to maximize yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
化学反応の分析
Types of Reactions
(±)-endo-(2-Bornylamino)acetonitrile hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The bornyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bornylamino acids, while reduction can produce bornylamines. Substitution reactions can lead to a variety of bornyl derivatives with different functional groups.
科学的研究の応用
(±)-endo-(2-Bornylamino)acetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (±)-endo-(2-Bornylamino)acetonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. The bornyl group can interact with hydrophobic pockets in proteins, while the aminoacetonitrile moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Bornylamine: A simpler compound with similar stereochemical properties but lacking the nitrile group.
Bornyl chloride: Contains a bornyl group with a chloride substituent, used in different types of reactions.
Bornyl acetate: An ester derivative of bornylamine, used in fragrance and flavor industries.
Uniqueness
(±)-endo-(2-Bornylamino)acetonitrile hydrochloride is unique due to the presence of both the bornyl group and the nitrile moiety, which impart distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler bornyl derivatives.
特性
CAS番号 |
24629-60-5 |
|---|---|
分子式 |
C12H21ClN2 |
分子量 |
228.76 g/mol |
IUPAC名 |
cyanomethyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride |
InChI |
InChI=1S/C12H20N2.ClH/c1-11(2)9-4-5-12(11,3)10(8-9)14-7-6-13;/h9-10,14H,4-5,7-8H2,1-3H3;1H |
InChIキー |
VVZJIFXDOJWYMC-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(C2)[NH2+]CC#N)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


